molecular formula C14H20ClN3O2 B8530346 (2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine

(2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine

Cat. No. B8530346
M. Wt: 297.78 g/mol
InChI Key: JOBTUEKJRQKVHO-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A solution of 12.02 g (32.45 mmol) of 2-(4-methylpiperidin-1-yl)ethylamine in 100 mL of DMF is combined with 17.94 g (64.82 mmol) of potassium carbonate and stirred for 15 minutes at ambient temperature. Then 5.81 g (32.45 mmol) of 3-chloro-4-fluoronitrobenzene are added and the reaction mixture is stirred for 18 hours. Then the reaction mixture is poured into ice water and the crystalline residue is filtered off. Yield: 8.85 g (91.6% of theory); C14H20ClN3O2 (M=297.78); calc.: molecular ion peak (M+H)+: 298/300; found: molecular ion peak (M+H)+: 298/300.
Quantity
12.02 g
Type
reactant
Reaction Step One
Quantity
17.94 g
Type
reactant
Reaction Step Two
Quantity
5.81 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][NH2:10])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl:17][C:18]1[CH:19]=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][C:23]=1F>CN(C=O)C>[Cl:17][C:18]1[CH:19]=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][C:23]=1[NH:10][CH2:9][CH2:8][N:5]1[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.02 g
Type
reactant
Smiles
CC1CCN(CC1)CCN
Step Two
Name
Quantity
17.94 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.81 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the crystalline residue is filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NCCN1CCC(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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